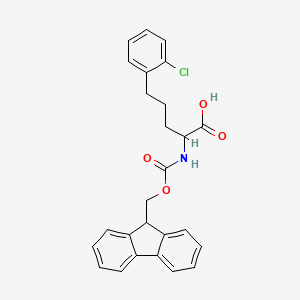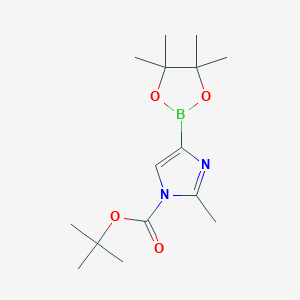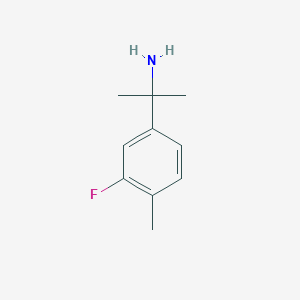
2-(3-Fluoro-4-methylphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluor-4-methylphenyl)propan-2-amin ist eine chemische Verbindung mit der Summenformel C10H14FN. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch das Vorhandensein eines Fluoratoms und einer Methylgruppe aus, die an einen Phenylring gebunden sind, der wiederum mit einer Propan-2-amin-Gruppe verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Fluor-4-methylphenyl)propan-2-amin beinhaltet typischerweise die Reaktion von 3-Fluor-4-methylbenzaldehyd mit Nitroethan, um das entsprechende Nitrostyrol zu bilden. Dieses Zwischenprodukt wird dann mit einem geeigneten Reduktionsmittel, wie z. B. Lithiumaluminiumhydrid (LiAlH4), reduziert, um das gewünschte Amin zu ergeben .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-(3-Fluor-4-methylphenyl)propan-2-amin skalierbarere und kostengünstigere Methoden umfassen. Eine solche Methode umfasst die katalytische Hydrierung des Nitrostyrol-Zwischenprodukts unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator unter Hochdruck- und Hochtemperaturbedingungen .
Chemische Reaktionsanalyse
Reaktionstypen
2-(3-Fluor-4-methylphenyl)propan-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um das entsprechende Keton oder die entsprechende Carbonsäure zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe weiter modifizieren.
Substitution: Das Fluoratom am Phenylring kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von 3-Fluor-4-methylbenzaldehyd oder 3-Fluor-4-methylbenzoesäure.
Reduktion: Bildung von sekundären oder tertiären Aminen.
Substitution: Bildung verschiedener substituierter Phenylpropan-2-amine.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluor-4-methylphenyl)propan-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzymwechselwirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer für pharmazeutische Verbindungen.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Fluor-4-methylphenyl)propan-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Prozesse beeinflussen. Das Vorhandensein des Fluoratoms erhöht seine Bindungsaffinität und Selektivität gegenüber bestimmten Zielstrukturen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)propan-2-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropan-2-amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methylphenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Fluorphenyl)propan-2-amin
- 2-(2-Fluorphenyl)propan-2-amin
- 2-(3-Chlor-4-methylphenyl)propan-2-amin
Einzigartigkeit
2-(3-Fluor-4-methylphenyl)propan-2-amin ist aufgrund der spezifischen Positionierung der Fluor- und Methylgruppen am Phenylring einzigartig. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen .
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
2-(3-fluoro-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
NZCTVHLUOYKOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

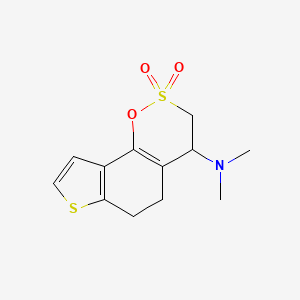
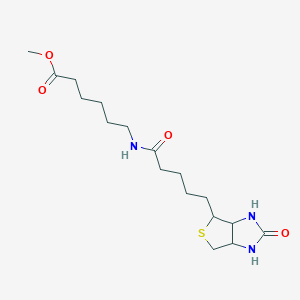
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

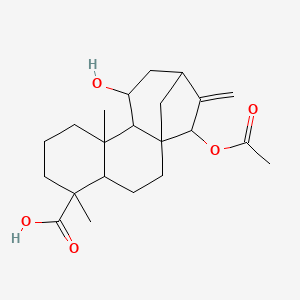
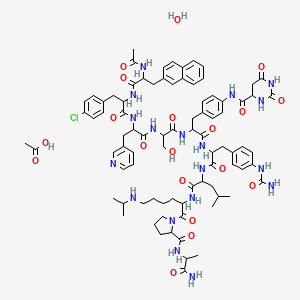
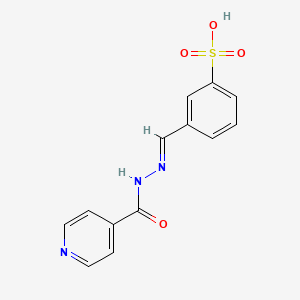

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
